7-Bromocinnoline

Descripción

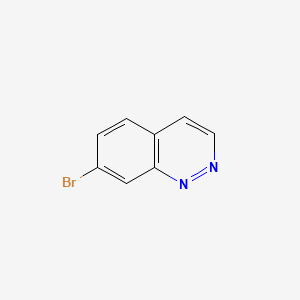

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-bromocinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-7-2-1-6-3-4-10-11-8(6)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQZCVRMDQNMSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00739767 | |

| Record name | 7-Bromocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00739767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375108-47-6 | |

| Record name | 7-Bromocinnoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375108-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00739767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Bromocinnoline and Its Derivatives

Classical and Contemporary Approaches to Cinnoline (B1195905) Ring Formation

The formation of the bicyclic cinnoline nucleus is a critical step, and numerous methods have been developed to achieve this. These routes often involve the cyclization of substituted benzene (B151609) derivatives.

The Richter reaction and its modern variants represent a powerful method for constructing the cinnoline ring. This reaction class typically involves the cyclization of ortho-alkynyl-substituted aryldiazonium salts, which are often generated in situ from stable aryltriazene precursors. ntu.edu.sgresearchgate.net The cleavage of an aryltriazene with an acid like hydrobromic acid (HBr) generates the corresponding diazonium salt, which then undergoes an intramolecular cyclization. spbu.ruresearchgate.net This process is highly effective for producing 4-halocinnolines in good yields. researchgate.netmdpi.com

For instance, a Richter-type cyclization of 2-ethynyl- and 2-(buta-1,3-diynyl)aryltriazenes has been utilized as a key step in the synthesis of various cinnoline-containing structures. beilstein-journals.org A notable example is the cyclization of an ortho-(dodeca-1,3-diynyl)aryltriazene using HBr, which leads to the formation of a 3-alkynyl-4-bromocinnoline. researchgate.net This demonstrates the utility of the Richter cyclization in creating functionalized cinnoline systems. The reaction proceeds through a 6-endo cyclization of the diazonium ion onto the ortho-alkyne group. ntu.edu.sg

The versatility of this method allows for the synthesis of variously substituted cinnolines. For example, the cyclization of different aryltriazenes has been shown to produce a range of 4-bromo-6-arylcinnolines and 4,6-dibromocinnolines, as detailed in the table below.

Table 1: Examples of Richter-Type Cyclization for Cinnoline Synthesis

| Starting Aryltriazene | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Ethyl-3-(2-(hept-1-yn-1-yl)-4-phenylphenyl)-3-phenyltriaz-1-ene | Not Specified | 4-Bromo-3-pentyl-6-phenylcinnoline | 86% | mdpi.com |

| 1-(4-Bromo-2-(hept-1-yn-1-yl)phenyl)-3-ethyl-3-phenyltriaz-1-ene | HBr (48%), acetone, 20°C | 4,6-Dibromo-3-pentylcinnoline | Not Specified | mdpi.combeilstein-journals.org |

| o-(1,3-butadiynyl)phenyltriazene | HBr | 3-Alkynyl-4-bromocinnoline | Not Specified | spbu.ruresearchgate.net |

A direct and efficient route to the 7-bromocinnoline skeleton involves the cyclization of precursors that already contain the bromine atom at the desired position. A key example is the synthesis of 7-bromocinnolin-4(1H)-one from the cyclization of 1-(2-amino-4-bromophenyl)ethanone (B111471). This reaction is typically performed under acidic conditions, using reagents such as hydrochloric acid to facilitate the ring closure.

A related strategy involves the cyclization of 1-(2-amino-4,5-dimethoxyphenyl)ethanone (B1268869) with sodium nitrite, which yields 6,7-dimethoxycinnolin-4-ol. ijper.org This highlights a general pathway where an ortho-amino-substituted acetophenone (B1666503) derivative is diazotized and subsequently cyclizes to form the cinnolin-4-one or cinnolin-4-ol tautomer. This method is advantageous as it builds the heterocyclic ring with the bromine atom already incorporated into the benzene ring precursor, ensuring the regiochemical outcome.

Beyond the Richter and related cyclizations, other methods have been established for building the cinnoline core. The cyclization of arylhydrazones is a classical approach to forming the N(2)–C(3) bond of the cinnoline ring. researchgate.net

More recently, novel synthetic routes have been developed. A palladium-catalyzed annulation of 1-(2-iodoaryl)triazenes with internal alkynes provides an effective method for synthesizing 3,4-disubstituted cinnolines. ntu.edu.sg This reaction demonstrates a new type of reactivity for the triazene (B1217601) group and expands the toolbox for creating complex cinnoline derivatives. ntu.edu.sg

Furthermore, a catalyst-free, microwave-assisted [4+2] cycloaddition reaction, termed the azo-Povarov reaction, has been developed for the construction of fused cinnoline derivatives. rsc.orgrsc.org This method involves the reaction of N-carbonyl aryldiazenes with strained alkenes like trans-cyclooctene, offering a direct route to complex polycyclic systems containing the cinnoline scaffold with yields ranging from moderate to excellent. rsc.org

Cyclization of 1-(2-amino-4-bromophenyl)ethanone Derivatives

Regioselective Bromination Techniques for Cinnoline Scaffolds

When the cinnoline ring is synthesized without a pre-installed bromine atom, subsequent bromination is required. The challenge lies in controlling the regioselectivity to specifically target the C-7 position.

Direct bromination of an unsubstituted cinnoline scaffold can be achieved using electrophilic brominating agents such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS). researchgate.net NBS is a versatile reagent widely used for electrophilic substitution on aromatic rings. researchgate.netorganic-chemistry.org The regioselectivity of this reaction is highly dependent on the electronic properties of the cinnoline ring, which are influenced by existing substituents. The electron-deficient nature of the pyridazine (B1198779) portion of the cinnoline ring directs electrophilic substitution to the benzene ring.

An example of this approach is the NBS-mediated bromination/dehydrogenation of a fused cinnoline derivative, which successfully introduced a bromine atom onto the heterocyclic system. rsc.org However, direct bromination can sometimes lead to mixtures of products, and achieving exclusive bromination at the C-7 position may require specific directing groups or carefully optimized reaction conditions.

To circumvent the potential regioselectivity issues of direct bromination, a more controlled and widely used strategy is to construct the cinnoline ring from a precursor that already contains a bromine atom at the appropriate position. This is the most reliable method for ensuring the synthesis of the 7-bromo isomer.

For example, starting with 3-bromoaniline (B18343), one can build the rest of the molecule that will ultimately form the second ring of the cinnoline system. The cyclization of a derivative of 3-bromoaniline ensures that the bromine atom is locked into the position that will become C-7 of the final cinnoline product. This strategic approach is analogous to the synthesis of 7-bromoquinoline (B152726) from 3-bromoaniline. chemicalbook.com As previously mentioned in section 2.1.2., the synthesis of 7-bromocinnolin-4(1H)-one via the cyclization of 1-(2-amino-4-bromophenyl)ethanone is a prime example of this precursor-based strategy.

Direct Bromination Methods and Reagents (e.g., N-Bromosuccinimide, Br2)

Advanced Synthetic Transformations for this compound Functionalization

The this compound scaffold serves as a versatile platform for the introduction of diverse functional groups, enabling the synthesis of a wide array of derivatives. Advanced synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and other functionalization strategies, are pivotal in modifying the cinnoline core at the C7 position and other sites.

Cross-Coupling Reactions and Derivative Synthesis

Cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, the bromine atom at the C7 position acts as an excellent handle for such transformations, particularly Sonogashira and Suzuki couplings.

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is exceptionally useful for introducing alkynyl moieties onto the cinnoline framework at the brominated C7 position. The process is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The reaction can often be carried out under mild conditions, which is advantageous for complex and sensitive substrates. wikipedia.org

The general mechanism involves a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl bromide (this compound). Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final alkynylated cinnoline product and regenerates the palladium(0) catalyst. wikipedia.orglibretexts.org While aryl iodides are generally more reactive, aryl bromides are also effective substrates for Sonogashira coupling. wikipedia.orglibretexts.org

| Catalyst System | Base | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (TEA) or Diisopropylamine (DIPA) | THF or DMF | Room Temp. to 80 °C | wikipedia.orgorganic-chemistry.org |

| Pd(OAc)₂ / Ligand (e.g., PPh₃) / CuI | Pyrrolidine | Water or NMP | Refluxing Water | wikipedia.org |

| NHC-Palladium Complex / CuI | Pyrrolidine | Pyrrolidine | Boiling | libretexts.org |

| Pd(OAc)₂ / Urea (Copper-free) | Amine-free | Various | Ambient Temperature | nih.gov |

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. libretexts.org This reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly for the synthesis of biaryl compounds. libretexts.org In the context of this compound, Suzuki coupling enables the introduction of a wide range of aryl and heteroaryl substituents at the C7 position.

The catalytic cycle involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center (facilitated by a base), and reductive elimination to yield the arylated product and regenerate the Pd(0) catalyst. libretexts.org A study on the closely related 4-substituted NH-free indazoles demonstrated an efficient regioselective C7 bromination followed by a successful palladium-mediated Suzuki–Miyaura reaction with various boronic acids. rsc.org This serves as an excellent model for the derivatization of this compound.

| Catalyst | Ligand | Base | Solvent | Yield Range | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | SPhos | K₂CO₃ | Dioxane/H₂O | Moderate to Good | rsc.orgmdpi.com |

Sonogashira Coupling Reactions at Brominated Positions

Nucleophilic Aromatic Substitution Reactions of the Bromine Atom

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Unlike typical SN2 reactions, the SNAr mechanism proceeds via a two-step addition-elimination pathway. libretexts.org The nucleophile first attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, restoring the aromaticity of the ring. masterorganicchemistry.com

For an SNAr reaction to be favorable, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com In the case of this compound, the cinnoline ring itself is an electron-deficient system due to the two nitrogen atoms. This inherent electron deficiency can facilitate nucleophilic attack. However, the reaction's feasibility with various nucleophiles (e.g., alkoxides, amines, thiolates) would still depend on the specific reaction conditions and the electronic activation provided by the diazine core at the C7 position. The use of aqueous and mild conditions, sometimes facilitated by polymeric additives, has expanded the scope of SNAr reactions to include a broad range of nucleophiles and electrophiles. d-nb.info

C-H Functionalization Strategies in Cinnoline Synthesis

While the previous sections focused on functionalizing a pre-existing this compound, C-H functionalization represents a powerful and atom-economical approach to constructing the cinnoline core itself from simpler precursors. These strategies involve the transition-metal-catalyzed activation and transformation of otherwise inert C-H bonds.

Recent advances have demonstrated the synthesis of benzo[c]cinnolines and related pyrazolo[1,2-a]cinnoline derivatives through palladium- or rhodium-catalyzed dual C-H activation and annulation cascades. nih.govresearchgate.net For example, one strategy involves the palladium-catalyzed C-arylation of an arylhydrazine derivative with an aryl iodide, followed by an oxidative N-arylation to form the benzo[c]cinnoline (B3424390) ring system. nih.gov Another approach uses a pyrazolone (B3327878) moiety as an internal directing group to facilitate a one-pot dual C-H activation, leading to complex polycyclic cinnoline skeletons. researchgate.net Rhodium(III)-catalyzed C-H activation/annulation reactions, using diazo compounds or iodonium (B1229267) ylides as coupling partners with substrates like arylhydrazines or pyrazolidinones, have also emerged as efficient methods for constructing the cinnoline ring system under mild conditions. mdpi.comrsc.org These methods offer a flexible and efficient route to libraries of substituted cinnolines.

Mannich Condensation Reactions for Cinnoline Derivatives

The Mannich reaction is a three-component condensation that provides a powerful method for the aminoalkylation of an acidic proton located alpha to a carbonyl group. This reaction is highly valuable for synthesizing complex nitrogen-containing molecules. japsonline.com In the context of cinnoline chemistry, the Mannich reaction has been successfully employed to synthesize novel cinnoline-fused Mannich bases. impactfactor.orginnovativejournal.in

Typically, the synthesis starts with a cinnoline derivative bearing an acetyl group, such as 4-methyl-3-acetyl cinnoline. impactfactor.orgwisdomlib.org This substrate undergoes a condensation reaction with formaldehyde (B43269) (or a suitable equivalent) and a secondary amine (either aliphatic or aromatic). impactfactor.org This process introduces an aminoalkyl group, creating a new Mannich base derivative. wisdomlib.org This methodology allows for the facile introduction of a variety of amine functionalities, leading to a diverse range of derivatives with potential biological applications. impactfactor.orgijariit.com

| Cinnoline Substrate | Amine Component | Product Type | Reference |

|---|---|---|---|

| 4-methyl-3-acetyl cinnoline | Secondary aromatic amines | Cinnoline fused Mannich base | impactfactor.orgwisdomlib.org |

| 4-methyl-3-acetyl cinnoline | Secondary aliphatic amines (e.g., diphenylamine, dicyclohexylamine) | Cinnoline fused Mannich base | impactfactor.orgijariit.com |

Isotopic Labeling Approaches for this compound Derivatives

Isotopic labeling of organic molecules is a critical technique in various scientific disciplines, including medicinal chemistry for studying drug metabolism, and in mechanistic studies to elucidate reaction pathways. For this compound and its derivatives, the introduction of stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can provide invaluable insights. While specific literature on the isotopic labeling of this compound is not abundant, methodologies applied to other N-heterocycles and aromatic compounds can be adapted.

Deuterium Labeling (D-Labeling)

Deuterium-labeled compounds are frequently used to investigate pharmacokinetic properties and to study kinetic isotope effects in reaction mechanisms. acs.org

One common method for deuterium incorporation is through hydrogen-deuterium exchange (HDE) reactions. These reactions are often catalyzed by transition metals such as iridium, rhodium, palladium, or nickel. acs.orgx-chemrx.com For this compound, HDE could potentially be used to introduce deuterium at specific positions on the aromatic rings. The positions most susceptible to exchange would be those with higher acidity or those activated by the catalyst. For instance, catalyzed HDE reactions on N-heterocycles often show selectivity for positions ortho to the nitrogen atom or other directing groups. acs.orgescholarship.org In the case of this compound, this could potentially lead to deuteration at the C8 position. The use of deuterated solvents like D₂O or deuterated acetic acid can serve as the deuterium source. x-chemrx.comnih.gov

Another approach involves the use of deuterated starting materials in the synthesis of the cinnoline ring. For example, a deuterated aniline (B41778) derivative could be used in a Richter or Borsche-Koelsch type cinnoline synthesis to introduce deuterium into the benzo portion of the molecule. researchgate.netwikipedia.org

Carbon-13 Labeling (¹³C-Labeling)

Carbon-13 labeled compounds are instrumental in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry-based metabolic studies. The introduction of a ¹³C label into the this compound scaffold would most strategically be accomplished during its synthesis, using a ¹³C-labeled precursor.

For instance, in a synthesis involving the cyclization of a substituted phenylhydrazone, a ¹³C-labeled carbonyl compound could be used. thieme-connect.de Alternatively, starting materials like ¹³C-labeled acetylene (B1199291) or ¹³C-paraformaldehyde can be used to build key fragments of the molecule with the isotope incorporated at a specific site. rsc.orgnih.gov A versatile method involves the use of ¹³CO₂ as a source, which can be incorporated to form labeled carboxylic acids or ureas that could be precursors to heterocycles. x-chemrx.com

Nitrogen-15 Labeling (¹⁵N-Labeling)

Nitrogen-15 is a stable isotope of nitrogen that is NMR-active, making it a valuable probe for studying the electronic environment of nitrogen atoms within a molecule. For cinnoline derivatives, ¹⁵N labeling would allow for direct observation of the two nitrogen atoms in the diazine ring.

The most direct method for synthesizing ¹⁵N-labeled this compound would be to use a ¹⁵N-labeled hydrazine (B178648) or a ¹⁵N-labeled aniline derivative in the cyclization step of the synthesis. thieme-connect.de More advanced "skeletal editing" techniques are emerging that allow for the direct exchange of a nitrogen atom in a heterocycle with a labeled one, for example, using ¹⁵N-aspartate or ¹⁵NH₄Cl as the nitrogen source, though this has been demonstrated more for pyridines and pyrimidines. chemrxiv.orgresearchgate.netnih.gov Such a method could potentially be adapted for the cinnoline system.

The table below summarizes potential isotopic labeling approaches for this compound derivatives based on established methodologies for related compounds.

| Isotope | Labeling Approach | Precursor/Reagent | Potential Labeled Position(s) | Purpose |

| ²H (D) | Hydrogen-Deuterium Exchange | D₂O, Raney Nickel | C-H bonds on the aromatic rings, potentially C8 | Mechanistic studies, Pharmacokinetic studies |

| ²H (D) | Synthesis from Labeled Precursor | Deuterated aniline | Benzenoid ring | Pharmacokinetic studies |

| ¹³C | Synthesis from Labeled Precursor | ¹³C-labeled carbonyl compound | Pyridazine ring | NMR studies, Metabolic tracing |

| ¹³C | Synthesis from Labeled Precursor | ¹³C-labeled acetylene | Pyridazine ring | Mechanistic studies, Structural elucidation |

| ¹⁵N | Synthesis from Labeled Precursor | ¹⁵N-labeled hydrazine | N1 and/or N2 | NMR studies, Mechanistic studies |

| ¹⁵N | Skeletal Editing | ¹⁵N-aspartate, ¹⁵NH₄Cl | N1 and/or N2 | Structural elucidation |

Reactivity and Reaction Mechanisms of 7 Bromocinnoline

Reactivity Profiles of the Bromine Atom in 7-Bromocinnoline

The bromine atom at the C-7 position of the cinnoline (B1195905) ring is a key functional handle that dictates a significant portion of the molecule's synthetic utility. Its reactivity is primarily centered on its ability to participate in cross-coupling reactions and act as a leaving group in nucleophilic substitutions. The bromine substituent enhances the reactivity of the molecule, enabling a variety of chemical transformations. musechem.com

The carbon-bromine bond at the 7-position is highly susceptible to oxidative addition by palladium(0) complexes, making this compound an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.org The general mechanism involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. nobelprize.org

Key cross-coupling reactions applicable to this compound include:

Suzuki Coupling: Reaction with boronic acids or esters to form a new C-C bond.

Sonogashira Coupling: Coupling with terminal alkynes, a reaction noted to be effective for bromocinnoline derivatives, to introduce alkynyl moieties. researchgate.net

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, a method developed for various halo-heterocycles. beilstein-journals.org

Heck Reaction: Coupling with alkenes, although less common for this specific substrate, remains a possibility.

Hiyama Coupling: Reaction with organosilanes, which are valued as low-toxicity reagents. nih.gov

These transformations provide powerful tools for the structural diversification of the cinnoline scaffold, allowing for the synthesis of complex molecules for various applications, including pharmaceutical research. vulcanchem.comnih.gov

Table 1: Common Palladium-Catalyzed Cross-Coupling Reactions of this compound This table is interactive. Click on the headers to sort.

| Reaction Name | Coupling Partner | Reagent Type | Catalyst/Ligand System (Typical) | Resulting Bond |

| Suzuki | R-B(OH)₂ | Organoboron | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | C-C |

| Sonogashira | R-C≡CH | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | C-C (alkynyl) |

| Buchwald-Hartwig | R₂NH | Amine | Pd₂(dba)₃/Xantphos | C-N |

| Heck | H₂C=CHR | Alkene | Pd(OAc)₂/P(o-tol)₃ | C-C (alkenyl) |

| Hiyama | R-Si(OR')₃ | Organosilane | Pd(OAc)₂/ligand, TBAF | C-C |

| Stille | R-Sn(Alkyl)₃ | Organostannane | Pd(PPh₃)₄ | C-C |

The bromine atom in this compound can be replaced by a nucleophile, typically through a nucleophilic aromatic substitution (SNAr) mechanism. The cinnoline ring system is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms in the pyridazine (B1198779) ring. vulcanchem.com This electron deficiency facilitates nucleophilic attack on the carbocyclic ring, a process that would be difficult on a simple bromobenzene.

The SNAr mechanism proceeds via two main steps:

Nucleophilic Attack: A strong nucleophile (e.g., an alkoxide, thiolate, or amide) attacks the carbon atom bearing the bromine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system, including the electron-withdrawing nitrogen atoms, which helps to stabilize this intermediate.

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the bromide ion, which is a good leaving group.

The rate of these reactions is dependent on the strength of the nucleophile and the ability of the ring system to stabilize the intermediate negative charge. While less common than palladium-catalyzed methods, direct nucleophilic displacement offers an alternative pathway for functionalization. msu.edulibretexts.org

Pathways in Palladium-Catalyzed Cross-Coupling Reactions

Reactivity of the Cinnoline Core in this compound

The cinnoline core possesses its own distinct reactivity, influenced by its aromaticity and the electron-withdrawing nature of the pyridazine portion of the heterocycle.

Electrophilic aromatic substitution (EAS) on the cinnoline ring system is generally challenging. The two nitrogen atoms in the pyridazine ring exert a strong deactivating, electron-withdrawing effect, making the ring system significantly less nucleophilic than benzene (B151609). vulcanchem.com Consequently, forcing conditions are typically required for reactions such as nitration, halogenation, or Friedel-Crafts reactions. lumenlearning.comlibretexts.org

When these reactions do occur, substitution is expected to take place on the carbocyclic (benzene) ring rather than the highly deactivated pyridazine ring. The directing effects of the bromine atom (ortho-, para-directing but deactivating) and the annulated pyridazine ring (meta-directing and deactivating) will influence the position of substitution. The most likely positions for electrophilic attack are C-5 and C-6. The mechanism follows the standard pathway for EAS: generation of a strong electrophile (often requiring a Lewis acid catalyst), attack by the π-system to form a resonance-stabilized carbocation (Wheland intermediate), and subsequent deprotonation to restore aromaticity. lumenlearning.comcsbsju.edusavemyexams.com

The cinnoline ring system can participate in cycloaddition reactions, acting either as a diene or a dienophile. libretexts.org Given its electron-deficient nature, the most probable pathway is an inverse-electron-demand Diels-Alder reaction ([4+2] cycloaddition). libretexts.org In this scenario, the electron-poor cinnoline ring (specifically, the azadiene part of the pyridazine ring) acts as the diene, reacting with an electron-rich dienophile (e.g., an enamine or an enol ether). This reaction would lead to the formation of a new six-membered ring fused to the cinnoline core, followed by potential rearrangement or fragmentation.

While less studied for this compound itself, related electron-deficient heterocycles are known to undergo such transformations, providing a route to complex polycyclic structures. sioc-journal.cn

The cinnoline ring, while aromatic, can be induced to undergo ring-opening or rearrangement reactions under specific conditions. wiley-vch.de

Reductive Ring-Opening: Strong reducing agents can cleave the relatively weak N-N single bond in the dihydocinnoline derivative, leading to the opening of the pyridazine ring.

Oxidative Ring-Opening: Oxidation of the ring can lead to cleavage, particularly under harsh conditions.

Rearrangements: Cinnoline N-oxides, formed by oxidation of one of the ring nitrogens, can undergo rearrangements in the presence of reagents like acetic anhydride (B1165640) or phosphoryl chloride. These reactions can sometimes lead to ring contraction or the formation of other heterocyclic systems. Research on cinnoline-fused cyclic enediynes has shown that ring-opening can occur, allowing for subsequent cyclization pathways. researchgate.net Conceptually similar transformations, like the Bamberger rearrangement of N-arylhydroxylamines to aminophenols, highlight the potential for skeletal reorganization in related nitrogen-containing aromatic systems. wiley-vch.demsu.edu

These reactions, while not broadly applied, represent potential pathways for transforming the cinnoline core into other valuable chemical structures.

Cycloaddition Reactions Involving the Cinnoline Moiety

Mechanistic Investigations of this compound Transformations

The understanding of how this compound transforms into more complex molecules is crucial for optimizing reaction conditions and designing novel synthetic pathways. Mechanistic investigations, employing both computational and experimental techniques, provide deep insights into the underlying reaction pathways, intermediates, and transition states that govern the reactivity of this heterocyclic compound.

Computational Studies on Reaction Pathways and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for exploring the energetics and geometries of molecules and reaction pathways that are often difficult to study experimentally. harvard.edudigitellinc.com While specific, in-depth computational studies exclusively focused on this compound are not extensively documented in the public domain, general principles from theoretical investigations on related aryl halide systems can provide valuable insights into its reactivity.

For instance, DFT calculations are frequently used to model the mechanisms of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which are applicable to aryl bromides like this compound. nih.govlibretexts.orgresearchgate.net These studies typically analyze the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Table 1: Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling Amenable to Computational Study

| Mechanistic Step | Description | Typical Computational Outputs |

| Oxidative Addition | The initial step where the aryl halide (Ar-X) adds to the Pd(0) catalyst to form a Pd(II) intermediate (Ar-Pd-X). | Activation energy barriers, geometry of the transition state, and stability of the resulting organopalladium complex. |

| Transmetalation | The transfer of an organic group from another metallic reagent (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) to the palladium center. | Energy profiles for ligand exchange and the formation of the diorganopalladium intermediate. |

| Reductive Elimination | The final step where the two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. | The energy barrier for this step, which is often the product-forming step, and the relative stability of the final product. |

In the context of this compound, DFT calculations could predict the relative reactivity of the C-Br bond compared to other potential reaction sites on the cinnoline ring system. Such calculations can establish correlations between the electronic properties of the substrate, like the HOMO energies of the aryl halide, and the activation enthalpies (ΔH‡) of the rate-limiting step. nih.gov For nucleophilic aromatic substitution (SNAr) reactions, computational analysis can help determine whether the reaction proceeds through a stepwise mechanism involving a stable Meisenheimer complex or a concerted mechanism, by calculating the potential energy surface. harvard.edunih.gov

Experimental Mechanistic Elucidation (e.g., Isomerization, Halide Exchange Experiments)

Experimental studies provide tangible evidence to support or refute proposed reaction mechanisms. For complex heterocyclic systems like this compound, techniques such as kinetic studies, crossover experiments, and the isolation or trapping of intermediates are invaluable. Isomerization and halide exchange reactions are specific types of experimental probes used to unravel mechanistic details.

Isomerization: Isomerization reactions, such as the conversion between cis and trans isomers or the migration of a double bond, can reveal important information about the reversibility of reaction steps and the nature of intermediates. longdom.orglibretexts.org For example, in reactions involving azobenzene (B91143) derivatives, which share some structural similarities with the diazanaphthalene core of cinnoline, the isomerization mechanism can proceed through either a rotation or an inversion pathway, often influenced by substituent effects and solvent polarity. longdom.org While specific isomerization studies on this compound are not prominent, such experiments could be designed to probe the stability of intermediates in its various transformations.

Halide Exchange: Halide exchange reactions, where the bromine atom in this compound is replaced by another halogen (e.g., iodine or chlorine), are classic experiments to probe the mechanism of substitution reactions. These reactions can occur via various pathways, including metal-catalyzed processes. For example, the Finkelstein reaction involves the exchange of a halide for iodide, and its aromatic equivalent is often catalyzed by copper or palladium complexes. The kinetics and substrate scope of such exchange reactions can provide evidence for the involvement of specific catalytic cycles or intermediates. Kinetic studies, which measure reaction rates under varying concentrations of reactants and catalysts, are fundamental to this analysis. doubtnut.comresearchgate.netmit.edunih.govnih.gov

For instance, studies on the palladium-catalyzed amination of aryl halides have used kinetic experiments to demonstrate an inverse dependence on the concentration of the amine and aryl halide, leading to the proposal of a detailed reaction network for the oxidative addition step. mit.edu Similar kinetic investigations on reactions of this compound could elucidate the rate-determining step and the roles of various reagents in the catalytic cycle.

Computational Chemistry and Theoretical Studies of 7 Bromocinnoline

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. For 7-bromocinnoline, these methods can elucidate geometric parameters, electronic distribution, and orbital energies, which are key to its stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems, making it highly effective for studying molecules like this compound. nih.govuci.edu By solving the Kohn-Sham equations, DFT can accurately determine the ground-state electron density and, from it, derive a multitude of molecular properties. mdpi.com

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(2d,2p)), can be employed to optimize the geometry of this compound. mdpi.comresearchgate.net This provides precise information on bond lengths, bond angles, and dihedral angles. For instance, calculations on related substituted cinnolines have determined the planarity of the bicyclic ring system and the orientation of substituents. ajchem-a.comajchem-a.com For this compound, DFT would confirm the essentially planar structure of the cinnoline (B1195905) core and provide the precise C-Br bond length and its influence on the geometry of the benzene (B151609) ring portion of the molecule.

Furthermore, DFT is used to calculate electronic properties such as dipole moment and the molecular electrostatic potential (MEP). The MEP map is particularly insightful as it visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential around the nitrogen atoms, indicating their nucleophilic character, and would illustrate the influence of the electron-withdrawing bromine atom on the charge distribution of the aromatic system.

Table 1: Illustrative DFT-Calculated Molecular Properties of this compound (Note: The following data are illustrative examples based on typical DFT calculation results for similar heterocyclic molecules and are not from a specific published study on this compound.)

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -2987.456 | Provides a baseline for comparing the relative stability of isomers or conformers. |

| Dipole Moment (Debye) | 2.15 | Indicates the overall polarity of the molecule, affecting solubility and intermolecular interactions. |

| C7-Br Bond Length (Å) | 1.905 | Key geometric parameter influencing reactivity at the C-Br bond. |

| N1=N2 Bond Length (Å) | 1.281 | Characterizes the azo-group within the cinnoline ring system. ajchem-a.com |

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orglibretexts.orgbrsnc.inallen.in The energy and localization of these orbitals are crucial for understanding a molecule's ability to act as an electron donor (nucleophile) or electron acceptor (electrophile). brsnc.in

For this compound, the HOMO is expected to be distributed primarily over the π-system of the bicyclic ring, while the LUMO will also be located on the ring system. The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap (ΔE), are key indicators of chemical reactivity and kinetic stability. ajchem-a.com A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com

DFT calculations can precisely determine the energies and visualize the spatial distribution of the HOMO and LUMO of this compound. The bromine substituent, being electron-withdrawing, is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted cinnoline. The distribution of the LUMO is particularly important for predicting the sites of nucleophilic attack. The carbon atoms with the largest LUMO coefficients are generally the most electrophilic and thus most susceptible to attack by nucleophiles. mdpi.com

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: The following data are illustrative examples based on typical DFT calculation results for similar heterocyclic molecules and are not from a specific published study on this compound.)

| Orbital | Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO | -6.85 | Indicates the energy of the highest-energy electrons; relates to ionization potential and nucleophilicity. |

| LUMO | -1.20 | Indicates the energy of the lowest-energy unoccupied state; relates to electron affinity and electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 5.65 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Density Functional Theory (DFT) Applications for Molecular Properties

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.comebsco.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of the dynamic evolution of the system, offering insights into conformational changes, molecular flexibility, and intermolecular interactions. nih.govmdpi.com

For a rigid molecule like this compound itself, MD simulations are of limited use for conformational analysis unless it is interacting with other molecules, such as a solvent, a biological macromolecule, or other monomers in a material. mdpi.com However, for derivatives of this compound that possess flexible side chains (e.g., an alkyl or alkoxy group at another position), MD simulations become invaluable.

Conformational analysis, the study of the energetics between different spatial arrangements (conformers), can be performed using MD. nih.gov The simulations would reveal the preferred conformations of the flexible substituents, the energy barriers between them, and the timescale of conformational changes. This is crucial for understanding how the molecule might fit into a receptor's binding site or how it might pack in a crystal lattice. MD simulations can also be used to study the solvation of this compound, showing how solvent molecules arrange around it and calculating properties like the free energy of solvation.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity via Computational Models

Computational models are instrumental in predicting the outcome of chemical reactions, saving significant time and resources in the laboratory. researchgate.net For this compound, these models can predict its general reactivity and, more specifically, the regioselectivity of reactions such as nucleophilic aromatic substitution.

The reactivity of the cinnoline ring is influenced by the two nitrogen atoms and the bromo substituent. Computational analysis, particularly through DFT, can be used to predict the most likely sites for electrophilic or nucleophilic attack. As discussed in the FMO section, the sites with the largest LUMO coefficients are the most probable targets for nucleophiles. mdpi.com In addition to FMO analysis, calculating the transition state energies for a nucleophile attacking different positions on the ring provides a more quantitative prediction of regioselectivity. d-nb.info The reaction pathway with the lowest activation energy barrier will be the most kinetically favored. mdpi.com For example, in a related 2,4-dichloroquinazoline (B46505) system, DFT calculations correctly predicted that nucleophilic attack occurs preferentially at the C4 position due to a lower activation energy barrier. mdpi.com A similar study on this compound would likely investigate nucleophilic attack at positions C4 and C6, comparing the activation energies to determine the most favorable reaction site.

Computational models can also predict stereoselectivity in reactions involving chiral derivatives of this compound. By calculating the transition state structures and energies for the formation of different stereoisomers, the model can predict which product will be favored. academie-sciences.fr

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling of Cinnoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) are computational modeling techniques used extensively in medicinal chemistry to correlate the chemical structure of compounds with their biological activity. researchgate.netnih.govresearchgate.net SAR studies describe these relationships qualitatively, while QSAR models provide a mathematical equation linking physicochemical properties (descriptors) of a series of compounds to their activity. nih.gov

While specific QSAR/SAR studies on this compound are not prevalent, the extensive research on other cinnoline and related heterocyclic derivatives provides a clear blueprint for how such an analysis would be conducted. ingentaconnect.comnih.gov A typical QSAR study on a series of this compound derivatives with varying substituents at other positions would involve several steps:

Data Set Generation: A series of this compound analogs would be synthesized and their biological activity (e.g., IC50 values against a specific enzyme or cell line) would be measured.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated using computational software. These can include electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates a subset of the calculated descriptors with the observed biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously validated using statistical techniques such as cross-validation and by using an external test set of compounds not included in the model's training.

The resulting QSAR model can then be used to predict the activity of new, unsynthesized this compound derivatives, thereby guiding the design of more potent compounds. SAR studies, often visualized through these models, can reveal key structural features essential for activity, for example, identifying that a hydrogen bond donor at a specific position is critical for binding to a biological target.

Applications and Advanced Research Directions Involving 7 Bromocinnoline

Role as a Privileged Scaffold and Building Block in Medicinal Chemistry Research

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, serving as a foundation for the development of a wide range of therapeutic agents. ufrj.bruniroma1.it The cinnoline (B1195905) nucleus, a bicyclic heterocycle with two adjacent nitrogen atoms, is recognized as such a scaffold, forming the core of numerous compounds with significant pharmacological properties. researchgate.net 7-Bromocinnoline is a key exemplar of this, acting as a pivotal starting material for creating diverse libraries of bioactive molecules. ambeed.commusechem.com

The cinnoline ring system is a crucial structural subunit in many compounds with interesting pharmaceutical potential. researchgate.net Derivatives of cinnoline have demonstrated a broad spectrum of pharmacological activities, establishing them as attractive scaffolds for the design of new drugs. researchgate.netzenodo.org this compound serves as an essential precursor in this endeavor. researchgate.net The presence of the bromine atom at the 7-position provides a reactive handle for chemists to introduce a variety of functional groups and molecular fragments through well-established chemical reactions. This allows for the systematic modification of the cinnoline core to fine-tune its interaction with specific enzymes and receptors in the body, leading to the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic profiles. researchgate.net

The development of new cinnoline-based therapeutic agents relies on synthetic strategies that modify the primary scaffold to enhance a desired biological effect. zenodo.org The bromine atom of this compound is particularly amenable to transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This has led to the synthesis of a wide array of derivatives with potential applications against various diseases. Cinnoline derivatives have shown intriguing potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents due to their ability to interact with multiple molecular targets. researchgate.net Research has focused on creating specific classes of cinnoline derivatives, such as cinnoline-based chalcones and pyrazolines for antimicrobial applications and various substituted analogs for anticancer activity. zenodo.org For instance, certain newly synthesized bicinnoline compounds have demonstrated significant cytotoxic effects against cancer cell lines. zenodo.org

Table 1: Examples of Cinnoline Derivative Classes and Their Targeted Biological Activities This table is interactive and represents findings on the broader cinnoline scaffold, for which this compound is a key starting material.

| Derivative Class | Targeted Biological Activity | Research Finding | Citation |

|---|---|---|---|

| Substituted Bicinnolines | Anticancer | Certain derivatives exhibited up to 70% cytotoxic action against MDA-231 breast cancer cells. | zenodo.org |

| Cinnoline-based Chalcones | Antimicrobial | Investigated for both antimicrobial and insecticidal activity. | zenodo.org |

| Cinnoline-based Pyrazolines | Antimicrobial | Synthesized and evaluated for potential antimicrobial effects. | zenodo.org |

| 3-Piperazinyl Cinnolines | General Bioactivity | Synthesized via intermolecular cyclization for further pharmacological screening. | zenodo.org |

| General Cinnoline Analogs | Anti-inflammatory, Analgesic | The core structure is known to be associated with these activities. | researchgate.net |

Precursor for Novel Bioactive Cinnoline Derivatives with Pharmacological Potential

Contributions to Organic Synthesis Methodologies

Beyond its direct applications in drug discovery, this compound is a valuable tool for advancing the field of organic synthesis itself.

The rigid, bicyclic structure of the cinnoline core makes it an excellent building block for constructing more elaborate molecular architectures. musechem.com Chemists utilize this compound to access complex, fused heterocyclic systems that are often difficult to synthesize through other means. researchgate.net An example includes its use in the synthesis of cinnoline-fused cyclic enediynes, which are intricate molecular frameworks. researchgate.net The ability to build upon the this compound template allows for the creation of analogs of complex natural products, providing tools to study biological processes and develop new chemical entities.

In the field of catalysis, the design of organic ligands that coordinate to a central metal atom is crucial for controlling the catalyst's activity and selectivity. frontiersin.org Heterocyclic compounds, including cinnoline, have been investigated as potential ligands in catalyst development. frontiersin.orgnih.gov Computational and experimental studies have shown that cinnoline can serve as a ligand in metal complexes designed for important chemical transformations, such as water splitting for artificial photosynthesis. frontiersin.orgnih.gov Starting with a functionalized precursor like this compound allows for the synthesis of tailored cinnoline-based ligands. Modifying the substituents on the cinnoline ring can alter the electronic properties and steric environment of the resulting metal catalyst, providing a strategy to optimize its performance and efficiency. nih.gov

Building Block for Complex Heterocyclic Systems and Natural Product Analogs

Advanced Materials Science Applications

The unique electronic and photophysical properties of the cinnoline ring system suggest its potential for use in advanced materials. While research in this area is less extensive than in medicinal chemistry, cinnoline derivatives are noted for their applications as dyes, luminescent reagents, and in materials science. researchgate.netlookchem.com Specifically, pyrrolocinnolines, which can be synthesized from cinnoline precursors, have been studied for their optical and electrochemical properties. researchgate.net These characteristics indicate that materials incorporating the this compound scaffold could be developed for applications in organic electronics, such as in sensors or as components of organic light-emitting diodes (OLEDs).

Fluorescent Probes and Chemosensors for Ion Detection and Environmental Monitoring

The unique photophysical properties of the cinnoline scaffold, which can be modulated by the presence of substituents like the bromo group in this compound, make it a valuable platform for the development of fluorescent probes and chemosensors. These sensory molecules are designed to exhibit a change in their fluorescence properties, such as intensity or wavelength, upon binding to a specific analyte, making them useful for detecting and quantifying various ions and monitoring environmental pollutants. mdpi.comnih.govnih.gov

Fluorescent probes are advantageous due to their high sensitivity, selectivity, and the potential for real-time detection in various media, including biological systems. nih.govsioc-journal.cn The development of these probes often involves incorporating a recognition moiety for a specific ion into the fluorophore structure. For instance, a derivative of this compound could be functionalized with a group that selectively binds to a target metal ion. This binding event can alter the electronic properties of the cinnoline ring system, leading to a detectable change in its fluorescence. Mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF) are often exploited in the design of these sensors. mdpi.com

In the context of environmental monitoring, chemosensors derived from this compound could be applied to the detection of heavy metal ions, which are significant environmental pollutants. nih.govrsc.org For example, sensors can be designed to be highly selective for toxic metals like mercury, lead, and cadmium. nih.govrsc.org The design of such sensors often focuses on achieving a low detection limit and a rapid response time. rsc.orgbeilstein-journals.org The development of cost-effective and portable chemosensors is a key area of research, enabling on-site monitoring of water and soil quality. mdpi.commdpi.com

Table 1: Examples of Fluorescent Probes for Ion Detection

| Probe Type | Target Ion | Principle of Detection | Potential Application |

| Coumarin-based | Fluoride | Intramolecular Charge Transfer (ICT) | Biological Imaging sioc-journal.cn |

| Rhodamine-based | Zinc | Spirolactam Ring-Opening | Cellular Imaging mdpi.com |

| Cucurbit[n]uril-based | Mercury | Host-Guest Interaction | Aqueous Environment Monitoring beilstein-journals.org |

| Quinazolinone-based | Copper, Mercury, Cadmium | Colorimetric and Fluorescent Response | Aqueous and Biological Samples scielo.org.mx |

This table provides examples of different types of fluorescent probes and is not specific to this compound derivatives.

Components in Organic Light-Emitting Diode (OLED) Materials

Organic Light-Emitting Diodes (OLEDs) are a major technology in modern displays and lighting, valued for their high contrast, flexibility, and efficiency. wikipedia.org An OLED device is typically composed of several organic layers sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected into the organic layers, where they recombine to form excitons, which then emit light. wikipedia.orgossila.com The color and efficiency of the light emission are determined by the chemical structure of the organic materials used. ossila.com

Heterocyclic compounds, including derivatives of cinnoline, are of interest for use in various layers of an OLED. The this compound scaffold, with its electron-deficient diazine ring, could potentially be incorporated into materials for the emissive layer (EML), electron transport layer (ETL), or host materials. The presence of the bromine atom allows for further chemical modification, enabling the fine-tuning of the material's electronic and photophysical properties.

The performance of OLEDs is highly dependent on the properties of the materials used, such as their thermal stability, amorphous nature, and ability to form uniform thin films. novapublishers.com Research in this area focuses on synthesizing novel organic materials that can improve the efficiency, lifetime, and color purity of OLED devices. wikipedia.orgnovapublishers.com For instance, phosphorescent OLEDs (PHOLEDs) can achieve higher internal quantum efficiencies by harvesting both singlet and triplet excitons. wikipedia.orgossila.com Materials incorporating heavy atoms, like bromine, can sometimes facilitate intersystem crossing, a key process in phosphorescence.

Integration into Conjugated Polymers for Optoelectronic Applications

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This electronic structure endows them with semiconducting properties, making them suitable for a wide range of optoelectronic applications, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors. ill.eumdpi.com

The properties of conjugated polymers can be tailored by modifying their chemical structure, for example, by incorporating different aromatic or heteroaromatic units into the polymer backbone. mdpi.comraco.cat The this compound moiety could be integrated into conjugated polymer chains to influence their electronic and optical properties. The electron-deficient nature of the cinnoline ring can be used to create donor-acceptor type copolymers, which are widely used in OPV applications to facilitate charge separation. mdpi.com The bromine atom on the this compound unit provides a reactive site for cross-coupling reactions, such as Suzuki or Stille coupling, which are common methods for synthesizing conjugated polymers. raco.cat

The performance of devices based on conjugated polymers is not only dependent on the chemical structure of the polymer but also on its solid-state morphology, including the conformation and packing of the polymer chains. ill.eunih.gov The introduction of units like this compound can influence these aspects, thereby affecting device performance. Research in this field is focused on designing and synthesizing new conjugated polymers with optimized properties for specific applications. mdpi.com

Table 2: Optoelectronic Applications of Conjugated Polymers

| Application | Desired Polymer Properties |

| Organic Photovoltaics (OPVs) | Broad absorption spectrum, high charge carrier mobility, suitable energy levels |

| Organic Light-Emitting Diodes (OLEDs) | High photoluminescence quantum yield, good charge transport properties, thermal stability |

| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, good solution processability, environmental stability |

| Chemical Sensors | Change in optical or electrical properties upon analyte binding |

This table provides a general overview of the desired properties of conjugated polymers for different applications and is not specific to polymers containing this compound.

Future Research Perspectives and Challenges

Sustainable and Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rroij.comresearchgate.net Future research on this compound will likely focus on developing more sustainable synthetic routes. This involves considering factors such as atom economy, the use of safer solvents and reagents, energy efficiency, and waste minimization. ijnc.irresearchgate.net

Traditional methods for synthesizing heterocyclic compounds can sometimes involve harsh reaction conditions, toxic reagents, and the production of significant waste. Green chemistry approaches to the synthesis of this compound and its derivatives could include the use of catalytic methods, reactions in alternative solvents like water or ionic liquids, and solvent-free reactions. researchgate.netijnc.ir Biocatalysis, using enzymes to perform chemical transformations, is another promising avenue for greener synthesis. synthiaonline.com The goal is to develop synthetic pathways that are not only efficient and high-yielding but also environmentally benign and economically viable. researchgate.net

Exploration of Novel Biological Targets and Therapeutic Areas for Cinnoline Derivatives

The cinnoline scaffold is present in a variety of compounds that have shown a broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor effects. zenodo.orgmdpi.comijariie.com These activities arise from the interaction of cinnoline derivatives with various biological targets, such as enzymes and receptors. zenodo.orgmdpi.com For example, some cinnoline derivatives have been investigated as inhibitors of kinases, which are important targets in cancer therapy, and as modulators of G-protein coupled receptors. ijariie.comresearchgate.net

Future research will likely involve the exploration of novel biological targets for derivatives of this compound. This could be achieved through high-throughput screening of compound libraries against a wide range of biological assays. The bromine atom at the 7-position provides a convenient handle for creating a diverse library of derivatives with different substituents, which can be used to probe structure-activity relationships. The identification of new biological targets could open up possibilities for developing therapeutic agents for a wider range of diseases. zenodo.orgmdpi.com

Integration with Artificial Intelligence and Machine Learning in Materials Science and Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate research in both materials science and drug discovery. mdpi.comnih.govmednexus.org These computational tools can analyze large datasets to identify patterns, predict properties, and guide the design of new molecules and materials. mdpi.comnih.gov

In materials science, AI and ML can be used to predict the properties of new materials based on their chemical structure. mpie.delumi-supercomputer.eu This can help to screen large virtual libraries of potential materials containing the this compound scaffold for applications such as OLEDs or conjugated polymers, identifying the most promising candidates for synthesis and experimental testing. irjet.netresearchgate.net AI can also be used to optimize material processing conditions and to analyze complex experimental data. mpie.deirjet.net

In drug discovery, AI and ML algorithms can be used to predict the biological activity, pharmacokinetic properties, and potential toxicity of new compounds. mdpi.comnih.govnih.gov This can significantly reduce the time and cost associated with identifying and optimizing new drug candidates. mednexus.org For example, AI models could be used to design novel this compound derivatives with enhanced activity against a specific biological target or with improved drug-like properties. mdpi.comdrughunter.commdpi.com The integration of AI and ML is expected to play an increasingly important role in the future development of applications for this compound and its derivatives. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Bromocinnoline, and how can reaction yields be improved?

- Methodological Answer : Synthesis of this compound typically involves bromination of cinnoline derivatives under controlled conditions. Key variables include solvent selection (e.g., acetic acid or DCM), temperature (60–100°C), and catalysts (e.g., FeBr₃ or AlBr₃). To improve yields, researchers should optimize stoichiometric ratios (e.g., Br₂ or NBS as brominating agents) and monitor reaction progress via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Refer to protocols emphasizing reproducibility, such as detailed experimental sections in peer-reviewed journals .

- Typical Data : Reported yields range from 45–70%, with impurities often attributed to di-brominated byproducts.

Q. How can researchers validate the structural identity and purity of this compound?

- Methodological Answer : Characterization requires multi-modal spectroscopy:

- ¹H/¹³C NMR : Confirm bromine’s deshielding effects on adjacent protons (e.g., δ 8.2–8.5 ppm for aromatic protons).

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 213.9774).

- HPLC-PDA : Assess purity (>95% by area under the curve).

- Elemental Analysis : Match calculated vs. observed C, H, N, Br percentages.

Cross-referencing with literature spectral databases is essential .

Q. What in vitro assays are suitable for evaluating this compound’s biological activity?

- Methodological Answer : Prioritize target-specific assays (e.g., kinase inhibition, antimicrobial susceptibility). For cytotoxicity, use MTT assays on cell lines (e.g., HEK-293, HeLa) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%). Dose-response curves (0.1–100 µM) and triplicate runs ensure reliability. Report results with SEM and p-values (ANOVA) .

Advanced Research Questions

Q. How can mechanistic studies elucidate this compound’s mode of action in enzyme inhibition?

- Methodological Answer : Employ kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive). Use SPR or ITC to measure binding affinities (Kd). Computational docking (AutoDock Vina) predicts binding poses in enzyme active sites. Validate with mutagenesis (e.g., Ala-scanning of key residues). Cross-validate findings with orthogonal techniques like X-ray crystallography if feasible .

- Data Contradictions : Discrepancies between computational predictions and experimental Kd values may arise from solvent effects or protein flexibility. Address via molecular dynamics simulations .

Q. How should researchers resolve contradictions in reported pharmacological data for this compound?

- Methodological Answer : Systematic replication under standardized conditions (e.g., cell passage number, serum concentration) is critical. Meta-analyses of existing data should account for variables like assay sensitivity (e.g., ATP levels in viability assays) and batch-to-batch compound variability. Use Bland-Altman plots to assess inter-lab reproducibility. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up studies .

Q. What computational strategies predict this compound’s reactivity in novel synthetic pathways?

- Methodological Answer : DFT calculations (Gaussian 16, B3LYP/6-311G**) model transition states and activation energies for proposed reactions (e.g., Suzuki coupling). Compare HOMO/LUMO orbitals to identify nucleophilic/electrophilic sites. Validate predictions with small-scale exploratory reactions (1–10 mg scale) monitored by LC-MS. Document failed attempts to refine models .

Key Methodological Considerations

- Experimental Reproducibility : Adhere to guidelines for detailed method reporting (e.g., solvent purity, equipment calibration) to enable replication .

- Data Presentation : Use tables to summarize spectral data (e.g., NMR shifts) and bioassay results (IC₅₀ ± SD). Avoid redundant data in-text .

- Ethical Compliance : Disclose synthetic hazards (e.g., bromine toxicity) and obtain institutional approvals for biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.